2,3,5-Tri-O-methyl-L-arabinose
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
6798-48-7 |
|---|---|
Molecular Formula |
C8H16O5 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
(2R,3S,4S)-4-hydroxy-2,3,5-trimethoxypentanal |
InChI |
InChI=1S/C8H16O5/c1-11-5-6(10)8(13-3)7(4-9)12-2/h4,6-8,10H,5H2,1-3H3/t6-,7-,8-/m0/s1 |
InChI Key |
IXLOVRRUGOPNHY-FXQIFTODSA-N |
Isomeric SMILES |
COC[C@@H]([C@@H]([C@H](C=O)OC)OC)O |
Canonical SMILES |
COCC(C(C(C=O)OC)OC)O |
Origin of Product |
United States |
Synthetic Methodologies for 2,3,5 Tri O Methyl L Arabinose and Analogous Methylated L Arabinofuranosides
Strategies for Regioselective O-Methylation of L-Arabinose Precursors
Regioselective O-methylation is fundamental to the synthesis of partially methylated arabinose derivatives. The challenge lies in differentiating between the multiple hydroxyl groups of the sugar, which exhibit similar reactivity. Strategies to achieve this selectivity range from complex multi-step syntheses involving protective groups to more direct, selective methylation approaches.
Multi-step syntheses starting from the commercially available monosaccharide L-arabinose are a common approach to obtain fully or partially methylated derivatives. These routes typically involve a sequence of reactions designed to protect certain hydroxyl groups while leaving others available for methylation.
A general pathway often begins with the conversion of L-arabinose into a more reactive furanoside or pyranoside form. For example, Fischer glycosylation of L-arabinose with methanol (B129727) in the presence of an acid catalyst like hydrogen chloride yields a mixture of methyl L-arabinofuranosides and arabinopyranosides. google.com This initial step protects the anomeric center and provides a key intermediate for subsequent modifications. Following glycosylation, the remaining free hydroxyl groups can be protected. The choice of protecting group is crucial as it dictates the subsequent steps and the final methylation pattern. After protection, the desired hydroxyl groups are selectively deprotected and then methylated. Finally, the removal of all protecting groups yields the target methylated L-arabinose derivative. One documented route to synthesize L-arabinose-5-C14 involved converting D-xylose through several intermediates, including methyl-α,β-L-arabinofuranoside-5-C14, before arriving at the final L-arabinopyranose-5-C14 product. researchgate.net
The following table outlines a representative multi-step sequence for preparing a protected arabinofuranoside, which can be an intermediate for methylation.
| Step | Reaction | Reagents & Conditions | Product |
| 1 | Fischer Glycosylation | L-arabinose, Methanol (MeOH), 15% HCl in Methanol, 25°C google.com | Methyl L-arabinoside |
| 2 | Benzoylation | Methyl L-arabinoside, Benzoyl chloride, Pyridine, 25°C overnight google.com | Methyl 2,3,5-tri-O-benzoyl-L-arabinofuranoside |
| 3 | Hydrolysis (example) | Aqueous trifluoroacetic acid researchgate.net | 2,3,5-tri-O-benzoyl-L-arabinose |
This table illustrates a general synthetic sequence for creating a protected arabinose building block, which could then be selectively deprotected and methylated in subsequent steps to achieve a compound like 2,3,5-Tri-O-methyl-L-arabinose.
Selective methylation aims to directly methylate specific hydroxyl groups on the arabinose ring without the need for a lengthy protect-deprotect sequence. The success of these methods depends on the inherent differences in the reactivity of the hydroxyl groups or the use of reagents that can distinguish between them. While comprehensive studies on all possible methyl ethers of arabinose have been conducted, detailing their synthesis and separation, achieving high regioselectivity in a single step remains a significant challenge. cdnsciencepub.com
Techniques for achieving regioselectivity include:
Stannylene Acetal (B89532) Mediated Alkylation: This method involves the formation of a dibutylstannylene acetal across a diol, which selectively activates one of the hydroxyl groups for subsequent methylation.
Enzymatic Methylation: O-methyltransferases (OMTs) are enzymes that can catalyze the transfer of a methyl group from a donor like S-adenosyl-L-methionine (SAM) to a specific hydroxyl group on a substrate. acs.orgnih.gov While highly specific, the application of OMTs can be limited by substrate scope and enzyme availability. Research has shown that the regioselectivity of these enzymes can be influenced by the substrate and even engineered by creating hybrid enzymes. acs.org
Partial Methylation: Under controlled conditions (e.g., limiting amounts of methylating agent, low temperature), it is sometimes possible to achieve preferential methylation of the most reactive hydroxyl group, typically the primary C5-OH.
These approaches are often developed to overcome the limitations of multi-step syntheses, offering more efficient routes to specific methylated arabinose isomers.
Protective Group Chemistry in the Synthesis of Methylated L-Arabinose Derivatives
The use of protecting groups is indispensable in carbohydrate chemistry to ensure that reactions occur at the desired positions. For the synthesis of methylated L-arabinose derivatives, benzoyl, benzyl (B1604629), and allyl groups are among the most valuable, each offering distinct advantages in terms of stability and cleavage conditions.
Benzoyl (Bz) groups are frequently used to protect hydroxyls in carbohydrate synthesis due to their stability under a wide range of reaction conditions, particularly acidic ones. They are typically introduced using benzoyl chloride in the presence of a base like pyridine. google.comwikipedia.org
A common and important building block is methyl 2,3,5-tri-O-benzoyl-α-D-arabinofuranoside, which can be synthesized in a two-step process from D-arabinose via Fischer glycosylation and subsequent benzoylation. acs.org This tribenzoate is a crystalline solid that is easily purified. researchgate.netacs.org Such fully benzoylated arabinofuranosides are valuable precursors for synthesizing more complex structures. nih.gov For instance, 1-O-acetyl-2,3,5-tri-O-benzoyl-l-arabinofuranose serves as a glycosyl donor in the synthesis of disaccharides and oligosaccharides. nih.gov The benzoyl groups can be removed under basic conditions, such as through Zemplén deacylation using a catalytic amount of sodium methoxide (B1231860) in methanol.
| Protected Compound | Precursor | Protection Reagent | Key Feature |
| Methyl 2,3,5-tri-O-benzoyl-α-D-arabinofuranoside acs.org | D-Arabinose | Benzoyl chloride, Pyridine | Crystalline, easily purified intermediate |
| 1-O-acetyl-2,3,5-tri-O-benzoyl-l-arabinofuranose nih.gov | L-Arabinose derivative | Benzoyl chloride, Pyridine | Glycosyl donor for oligosaccharide synthesis |
| β-d-Arabinofuranose 1,2,5-orthobenzoates nih.gov | Methyl 2,3,5-tri-O-benzoyl-α-d-arabinofuranoside | Various | Building blocks for linear and branched oligoarabinofuranosides |
Benzyl (Bn) ethers are another class of widely used protecting groups in carbohydrate synthesis. They are stable to both acidic and basic conditions, making them compatible with a broad array of subsequent chemical transformations. Benzyl groups are typically introduced using benzyl bromide (BnBr) or benzyl chloride (BnCl) with a strong base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF). chemicalbook.com
The compound 2,3,5-tri-O-benzyl-L-arabinofuranose is a key intermediate for the synthesis of various L-arabinofuranosides. researchgate.net A significant advantage of benzyl ethers is their facile removal by catalytic hydrogenolysis (e.g., using H₂ gas and a palladium on carbon catalyst, Pd/C), which proceeds under neutral conditions and releases the free hydroxyl group and toluene. commonorganicchemistry.comjk-sci.com This orthogonality makes them ideal for use in combination with other protecting groups like benzoyl esters, which are stable to hydrogenolysis.
| Protection Reaction | Reagents | Deprotection Reaction | Reagents |
| Benzylation | Benzyl bromide (BnBr), Sodium hydride (NaH) chemicalbook.com | Catalytic Hydrogenolysis | H₂, Palladium on Carbon (Pd/C) commonorganicchemistry.comjk-sci.com |
| Benzylation | Benzyl chloride (BnCl), Base commonorganicchemistry.com | Oxidative Cleavage | Strong acids (limited use) organic-chemistry.org |
The allyl group is a versatile protecting group for the anomeric position. It is introduced via Fischer glycosidation using allyl alcohol. researchgate.net The resulting allyl glycoside is stable to a wide range of conditions used for manipulating other protecting groups on the sugar ring, such as benzylation or benzoylation.
The key utility of the allyl group lies in its unique deprotection conditions. It can be isomerized to a prop-1-enyl ether using a base, and this intermediate is then readily cleaved under mild acidic conditions to release the anomeric hydroxyl group. researchgate.net This strategy was successfully employed in an improved synthesis of 2,3,5-tri-O-benzyl-L-arabinofuranose. researchgate.net Furthermore, allyl glycosides can serve as acceptors in glycosylation reactions. For example, an allyl β-mannoside was used as a starting point for glycosylation with L-arabinofuranosyl bromide to furnish a trisaccharide. nih.gov This demonstrates the role of allyl glycosides as valuable intermediates in the assembly of complex oligosaccharides containing L-arabinose. nih.govnih.gov
Trityl Group Utilization in Synthetic Sequences
The trityl (triphenylmethyl) group plays a crucial role as a protecting group in carbohydrate chemistry, particularly for the synthesis of targeted methylated L-arabinofuranosides. Its utility stems from its steric bulk, which allows for the regioselective protection of the primary hydroxyl group at the C-5 position of L-arabinose. This selective protection is a foundational step in many synthetic sequences, enabling chemists to perform subsequent reactions on the secondary hydroxyl groups at C-2 and C-3 without affecting the C-5 position.
A key intermediate in the synthesis of various L-arabinofuranoside derivatives is methyl 5-O-trityl-α-L-arabinofuranoside. nih.gov The formation of this compound exemplifies the strategic application of the trityl group. By protecting the primary alcohol, the remaining hydroxyl groups are available for methylation or other functionalizations. Following the desired modifications at the C-2 and C-3 positions, the trityl group can be removed under mildly acidic conditions to liberate the primary hydroxyl group for further reactions or to yield the final product. This strategic protection and deprotection sequence is instrumental in achieving the desired substitution pattern in the target molecule.
Optimization of Synthetic Pathways to Enhance Yield and Stereochemical Control
Efficiency Improvements in Multi-step Transformations
The multi-step synthesis of compounds such as 2,3,5-tri-O-benzyl-L-arabinofuranose, a precursor to the methylated analog, highlights the challenges and opportunities for optimization. A common route involves the initial formation of methyl L-arabinofuranoside from L-arabinose, followed by benzylation of the hydroxyl groups, and finally, hydrolysis of the methyl glycoside to yield the desired product. researchgate.net
Anomeric Selectivity in Glycosylation Reactions
Achieving high anomeric selectivity in glycosylation reactions is a significant challenge in the synthesis of L-arabinofuranosides. The formation of the glycosidic bond can result in either α (1,2-trans) or β (1,2-cis) anomers, and controlling this stereochemical outcome is essential. The stereoselective synthesis of β-arabinofuranosides (1,2-cis) is particularly challenging due to the tendency for neighboring group participation from a C-2 acyl protecting group to favor the formation of the 1,2-trans product. nih.gov
To address this, various strategies have been developed. One approach involves the use of conformationally restricted donors. For instance, a 3,5-O-xylylene-protected arabinofuranosyl donor, when activated with a specific catalyst like B(C₆F₅)₃, has been shown to produce β-arabinofuranosides with high stereoselectivity. nih.govacs.org The rigid conformation of the donor is believed to direct the incoming nucleophile to the α-face, leading to the desired β-glycoside. nih.gov Another strategy employs boron-mediated aglycon delivery, which has demonstrated the ability to produce β-arabinofuranosides with complete stereoselectivity and high regioselectivity under mild conditions. nih.gov These advanced methods provide powerful tools for controlling anomeric selectivity in the synthesis of complex arabinofuranosides.
Preparation of Derivatives of this compound for Characterization and Further Synthesis
The characterization of methylated arabinose derivatives and their use in further synthetic applications often requires their conversion into specific derivatives that are amenable to analytical techniques or subsequent reactions.
Formation of Partially Methylated Alditol Acetates for Chromatographic Analysis
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of complex carbohydrate structures, including the determination of glycosidic linkages. This analysis often involves the conversion of the carbohydrate into partially methylated alditol acetates (PMAAs). scielo.br For arabinose-containing structures, this process typically involves complete methylation of all free hydroxyl groups, followed by hydrolysis of the glycosidic linkages, reduction of the resulting monosaccharides to their corresponding alditols, and subsequent acetylation of the newly formed hydroxyl groups. scielo.brscielo.br
The resulting PMAAs are volatile and can be separated by gas chromatography. Their fragmentation patterns upon electron impact in the mass spectrometer are characteristic of the original methylation pattern, allowing for the unambiguous identification of the positions of glycosidic linkages. scielo.br For instance, the analysis of PMAAs derived from L-arabinose can help in the identification of derivatives such as 5-O-methyl-arabinose, 2,5-di-O-methyl-arabinose, and 3,5-di-O-methyl-arabinose. scielo.br
Below is a table summarizing the typical steps involved in the preparation of PMAAs for GC-MS analysis:
| Step | Procedure | Purpose |
| 1. Methylation | Complete methylation of all free hydroxyl groups. | To mark the positions of the original free hydroxyls. |
| 2. Hydrolysis | Cleavage of glycosidic linkages using acid. | To break down the carbohydrate into its constituent monosaccharides. |
| 3. Reduction | Conversion of the monosaccharides to their corresponding alditols (e.g., with NaBH₄ or NaBD₄). | To prevent ring formation and create a single, acyclic product for each monosaccharide. |
| 4. Acetylation | Acetylation of the newly formed hydroxyl groups. | To increase the volatility of the alditol for GC analysis. |
Synthesis of Methyl Glycosides for Spectroscopic Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of carbohydrates. The synthesis of methyl glycosides of arabinose derivatives is a common practice to simplify the NMR spectra and aid in their interpretation. The anomeric region of the ¹H and ¹³C NMR spectra of methyl glycosides provides valuable information about the anomeric configuration (α or β) and the ring form (furanose or pyranose). nih.govresearchgate.net
For example, the synthesis of methyl α- and β-L-arabinofuranosides can be achieved by treating L-arabinose with methanol in the presence of an acid catalyst. capes.gov.br These methyl glycosides can then be further modified, for instance by benzoylation to produce methyl 2,3,5-tri-O-benzoyl-α-D-arabinofuranoside, which can be purified and characterized by spectroscopic methods. researchgate.net The chemical shifts and coupling constants observed in the NMR spectra of these derivatives provide detailed structural information.
The following table lists some representative ¹H NMR chemical shifts for the anomeric proton of methyl L-arabinofuranosides:
| Compound | Anomeric Proton (H-1) Chemical Shift (ppm) | Coupling Constant (J₁,₂) (Hz) | Anomeric Configuration |
| Methyl β-L-arabinofuranoside | 4.86 | 4.4 | β |
| Methyl α-arabinofuranoside | ~5.0-5.4 | ~1-3 | α |
Note: Exact chemical shifts can vary depending on the solvent and other substituents. nih.govresearchgate.net
Oxidative Transformation to 2,3,5-Tri-O-methyl-L-arabonic Acid Derivatives
The oxidation of the anomeric center of this compound provides a direct route to the corresponding 2,3,5-Tri-O-methyl-L-arabonic acid and its derivatives, most notably the 1,4-lactone. This transformation is a key step in the synthesis of various biologically significant molecules and carbohydrate-based structures. Due to the presence of the acid- and base-labile furanoside ring and methyl ether protecting groups, the selection of a mild and selective oxidation method is crucial to prevent unwanted side reactions such as demethoxylation or ring opening.
Several established methodologies for the oxidation of protected monosaccharides can be effectively applied to this compound. These methods are designed to selectively oxidize the hemiacetal functionality to a carboxylic acid or its corresponding lactone while preserving the integrity of the protecting groups and the stereochemistry of the remaining chiral centers. The primary product of such oxidations is often the thermodynamically stable γ-lactone, 2,3,5-Tri-O-methyl-L-arabinono-1,4-lactone.
Common Oxidative Methodologies
A range of oxidizing agents and systems have been successfully employed for the conversion of protected aldofuranoses to their corresponding aldonolactones. These include traditional reagents like bromine water, as well as more modern catalytic systems that offer improved selectivity and milder reaction conditions.
Bromine-Mediated Oxidation: The use of bromine in an aqueous or buffered medium is a classical method for the oxidation of aldoses to aldonic acids. For protected sugars like this compound, this method can be adapted to favor the formation of the lactone. The reaction typically proceeds in a slightly acidic to neutral environment to prevent the hydrolysis of the methyl ether groups.
Catalytic Oxidation with Platinum Group Metals: Heterogeneous catalytic oxidation using platinum or palladium catalysts, often supported on carbon (Pt/C or Pd/C), with a stream of oxygen or air as the terminal oxidant, represents a greener and highly efficient alternative. These reactions are typically performed in aqueous solutions at controlled pH and temperature. The selectivity towards the aldonic acid or lactone can be high, and the catalyst can often be recovered and reused.
TEMPO-Mediated Oxidation: The use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in conjunction with a stoichiometric co-oxidant, such as sodium hypochlorite (B82951) (NaOCl) or N-chlorosuccinimide (NCS), is a particularly mild and effective method for the oxidation of primary and secondary alcohols, as well as hemiacetals. This system operates under neutral or slightly basic conditions and is known for its high selectivity, making it well-suited for complex and sensitive substrates like protected carbohydrates.
The choice of a specific method often depends on the scale of the reaction, the desired product (acid or lactone), and the compatibility with other functional groups present in the molecule. For the synthesis of 2,3,5-Tri-O-methyl-L-arabinono-1,4-lactone, methods that directly yield the lactone are often preferred to avoid a separate lactonization step.
Below is a table summarizing various oxidative conditions that are applicable for the transformation of protected arabinofuranose derivatives to their corresponding arabonolactone products, based on analogous reactions found in the literature.
| Oxidizing System | Co-oxidant/Catalyst | Solvent System | Typical Conditions | Expected Product |
| Bromine | - | Water/Buffer (e.g., BaCO₃) | Room Temperature, Neutral pH | 2,3,5-Tri-O-methyl-L-arabonic Acid / Lactone |
| Catalytic Oxidation | Pt/C or Pd/C | Water | O₂ or Air, Controlled pH (7-9), 50-70 °C | 2,3,5-Tri-O-methyl-L-arabonic Acid (as salt) |
| TEMPO-mediated | NaOCl, NaBr | Dichloromethane/Water | 0 °C to Room Temperature, pH ~9 | 2,3,5-Tri-O-methyl-L-arabinono-1,4-lactone |
| Swern Oxidation | Oxalyl Chloride, DMSO | Dichloromethane | -78 °C to Room Temperature | 2,3,5-Tri-O-methyl-L-arabinono-1,4-lactone |
| PCC or PDC | - | Dichloromethane | Room Temperature | 2,3,5-Tri-O-methyl-L-arabinono-1,4-lactone |
Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation of 2,3,5 Tri O Methyl L Arabinose
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. Through a suite of one-dimensional and two-dimensional experiments, it is possible to map the entire covalent framework and determine the relative stereochemistry of 2,3,5-Tri-O-methyl-L-arabinose.
One-dimensional ¹H and ¹³C NMR spectra provide initial, crucial information about the chemical environment of each proton and carbon atom in the molecule.
The ¹H NMR spectrum is expected to show distinct signals for the anomeric proton (H-1), the ring protons (H-2, H-3, H-4, H-5), and the protons of the three methoxy (B1213986) groups. The chemical shift of the anomeric proton is highly diagnostic of its configuration (α or β). The protons of the three O-methyl groups would appear as sharp singlets, typically in the range of 3.3–3.7 ppm.
The ¹³C NMR spectrum provides a count of the unique carbon atoms. For this compound, eight distinct signals are expected: five for the arabinose carbon backbone (C-1 to C-5) and three for the methoxy carbons. The chemical shifts of C-1, C-2, C-3, and C-5 are expected to be shifted downfield compared to native L-arabinose due to the deshielding effect of methylation. The methoxy carbons typically resonate in the 55–61 ppm range.
Table 1: Illustrative 1D NMR Data for 2,3,5-Tri-O-methyl-L-arabinofuranose Note: These are predicted values based on typical shifts for methylated furanosides. Actual experimental values may vary based on solvent and other conditions.
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Rationale for Predicted Shifts |
| C-1 | ~5.0-5.2 | ~102-109 | Anomeric position, sensitive to α/β configuration. |
| C-2 | ~4.0-4.2 | ~85-89 | Downfield shift from ~81 ppm in methyl arabinofuranoside due to O-methylation. |
| C-3 | ~3.9-4.1 | ~83-87 | Downfield shift from ~77 ppm in methyl arabinofuranoside due to O-methylation. |
| C-4 | ~4.1-4.3 | ~84-88 | Position adjacent to the methylated C-5. |
| C-5 | ~3.5-3.7 | ~70-74 | Methylene carbon shifted downfield from ~62 ppm due to O-methylation. |
| 2-OCH₃ | ~3.4-3.6 (s, 3H) | ~57-60 | Typical chemical shift for methoxy groups on a sugar ring. |
| 3-OCH₃ | ~3.4-3.6 (s, 3H) | ~57-60 | Typical chemical shift for methoxy groups on a sugar ring. |
| 5-OCH₃ | ~3.3-3.5 (s, 3H) | ~58-61 | Typical chemical shift for a primary methoxy group. |
Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by revealing through-bond and through-space correlations between nuclei.
Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY): These homonuclear experiments map ¹H-¹H coupling networks. A COSY spectrum would show correlations between directly coupled protons (e.g., H-1 to H-2, H-2 to H-3, H-3 to H-4, and H-4 to the H-5 protons), confirming the sequence of protons along the arabinose backbone. TOCSY extends these correlations throughout the entire spin system, meaning a cross-peak from H-1 could potentially show correlations to H-2, H-3, H-4, and H-5, confirming they all belong to the same sugar ring.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with its directly attached carbon atom. It allows for the unambiguous assignment of each carbon signal based on the previously assigned proton spectrum (e.g., the proton at ~5.1 ppm correlates to the carbon at ~105 ppm, assigning them as H-1 and C-1).
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for identifying the positions of the methyl groups. It reveals long-range (2-3 bond) correlations between protons and carbons. The key correlations for this compound would be from the methoxy group protons to the carbon they are attached to. For example, a correlation between the methoxy protons (e.g., δH ≈ 3.5 ppm) and the C-2 carbon (δC ≈ 87 ppm) provides definitive evidence for the 2-O-methyl linkage.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique maps through-space correlations between protons that are close to each other, which is vital for determining stereochemistry. For instance, in an α-anomer of an arabinofuranoside, a NOESY correlation would be expected between H-1 and H-4, whereas in a β-anomer, a correlation between H-1 and H-2 is typically observed.
Table 2: Key 2D NMR Correlations for Structural Confirmation
| 2D NMR Experiment | Correlating Nuclei | Information Provided |
| COSY / TOCSY | H-1 ↔ H-2 ↔ H-3 ↔ H-4 ↔ H-5 | Confirms the contiguous proton spin system of the arabinose ring. |
| HSQC | H-1 ↔ C-1; H-2 ↔ C-2; etc.OCH₃ (-H) ↔ OCH₃ (-C) | Assigns each carbon to its directly bonded proton. |
| HMBC | OCH₃ (H) → C -2OCH₃ (H) → C -3OCH₃ (H) → C -5 | Unambiguously confirms the location of the three methyl groups. |
| NOESY | H-1 ↔ H-4 (for α-furanose)H-1 ↔ H-2 (for β-furanose) | Determines the anomeric configuration and relative stereochemistry. |
Mass Spectrometry (MS) for Fragmentation Analysis and Structural Confirmation
Mass spectrometry provides information on the molecular weight and elemental composition of a molecule and can reveal structural details through fragmentation analysis.
For GC-MS analysis, which is a cornerstone of carbohydrate methylation analysis, the methylated sugar is first converted into a more volatile derivative, typically a Partially Methylated Alditol Acetate (PMAA). This involves reduction of the anomeric carbon (C-1) with a reducing agent like sodium borohydride (B1222165) (NaBH₄), followed by acetylation of any free hydroxyl groups.
For this compound, the free hydroxyl is at C-4. The derivatization procedure yields 1,4-di-O-acetyl-2,3,5-tri-O-methyl-L-arabinitol . Under electron ionization (EI) in the mass spectrometer, this derivative fragments in a predictable manner, primarily by cleavage of the C-C bonds of the arabinitol backbone. The resulting fragment ions are diagnostic of the original methylation pattern. The cleavage between C-2 and C-3, for example, would yield a primary fragment at m/z 117, while cleavage between C-3 and C-4 would yield a fragment at m/z 161.
Table 3: Expected Primary EI Fragmentation Ions for 1,4-di-O-acetyl-2,3,5-tri-O-methyl-L-arabinitol
| Cleavage Site | Primary Fragment Ion Structure | Expected m/z |
| C1-C2 | CH₂(OAc) | 73 |
| C2-C3 | CH(OMe)-CH₂(OAc) | 117 |
| C3-C4 | CH(OMe)-CH(OMe)-CH₂(OAc) | 161 |
| C4-C5 | CH(OAc)-CH(OMe)-CH₂(OMe) | 175 |
Electrospray ionization is a soft ionization technique that allows for the analysis of the intact molecule with minimal fragmentation. This compound (C₈H₁₆O₅, Molecular Weight: 192.21 g/mol ) would typically be detected as an adduct with a cation, such as sodium [M+Na]⁺ or as a protonated molecule [M+H]⁺.
[M+Na]⁺ : Expected m/z = 192.100 + 22.990 = 215.090
[M+H]⁺ : Expected m/z = 192.100 + 1.008 = 193.108
High-resolution mass spectrometry (HRMS) can determine these masses with high accuracy, allowing for the confirmation of the elemental formula. Furthermore, tandem mass spectrometry (ESI-MS/MS) can be employed, where the parent ion (e.g., m/z 215.090) is isolated and fragmented to produce a daughter ion spectrum that can provide additional structural confirmation.
Chromatographic Methodologies for Separation and Identification
Chromatographic techniques are essential for the purification of this compound and for its identification within complex mixtures. cdnsciencepub.com
Gas-Liquid Chromatography (GLC): As part of GC-MS analysis, GLC is the primary method for separating volatile PMAA derivatives. cdnsciencepub.com The retention time on a specific column is a characteristic property that aids in identification when compared to an authentic standard.
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the synthesis of methylated sugars and for preliminary separation. cdnsciencepub.com Different solvent systems can be employed to separate mono-, di-, and tri-O-methylated arabinose derivatives based on their differing polarities.
High-Performance Liquid Chromatography (HPLC): HPLC offers high-resolution separation of underivatized methylated sugars. Methods such as high-performance anion-exchange chromatography (HPAEC) under alkaline conditions can separate various aldoses. nih.gov Alternatively, reverse-phase HPLC can be used, often after derivatization with a UV-active tag like 1-phenyl-3-methyl-5-pyrazolone (PMP) to enhance detection. nih.gov
Table 4: Summary of Chromatographic Techniques for this compound
| Technique | Analyte Form | Principle of Separation | Primary Use |
| GC-MS | 1,4-di-O-acetyl-2,3,5-tri-O-methyl-L-arabinitol | Volatility and interaction with stationary phase | Definitive identification and linkage analysis |
| TLC | This compound | Polarity | Reaction monitoring and purification |
| HPLC | This compound (or derivatized) | Ion-exchange or hydrophobicity | High-resolution separation and quantification |
| Paper Chromatography | This compound | Partitioning between stationary water and mobile solvent | Classical separation and identification |
Gas-Liquid Chromatography (GLC) of Acetylated and Reduced Methylated Sugars
Gas-Liquid Chromatography (GLC), particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile carbohydrate derivatives. For compounds like this compound, derivatization is necessary to increase volatility. This typically involves hydrolysis of the glycosidic linkage, reduction of the resulting aldehyde to an alditol, and subsequent acetylation of the free hydroxyl groups to form partially methylated alditol acetates (PMAAs). scielo.br
The resulting PMAAs are sufficiently volatile for GC analysis. scielo.br The retention time (Rt) of a specific PMAA on a given GC column is a characteristic feature used for its identification. scielo.br For instance, the analysis of methylated L-arabinose derivatives shows distinct retention times that allow for the separation and identification of different isomers. researchgate.net In methylation analysis, the identification of this compound confirms the presence of a terminal, non-reducing L-arabinofuranosyl residue in a polysaccharide.
Research has also utilized GLC to distinguish between the anomeric methyl glycosides of methylated sugars. In one study, the α- and β-methyl glycosides of this compound were resolved using a specific GLC column, showing distinct retention volumes relative to a standard. cdnsciencepub.com This separation is crucial for characterizing the products of methylation reactions.
Below is a table summarizing representative GLC data for methylated arabinose derivatives.
| Compound | Derivative | Relative Retention Time (Rt) | Reference |
| 2,3,5-Me₃-Ara | Alditol Acetate | 1.00 | researchgate.net |
| 3,5-Me₂-Ara | Alditol Acetate | 1.14 | researchgate.net |
| 2,5-Me₂-Ara | Alditol Acetate | 1.16 | researchgate.net |
| 2,3-Me₂-Ara | Alditol Acetate | 1.48 | researchgate.net |
| 5-Me-Ara | Alditol Acetate | 1.51 | researchgate.net |
| 3-Me-Ara | Alditol Acetate | 1.52 | researchgate.net |
| 2-Me-Ara | Alditol Acetate | 1.63 | researchgate.net |
| Methyl 2,3,5-tri-O-methyl-α-L-arabinoside | Methyl Glycoside | 1.00 | cdnsciencepub.com |
| Methyl 2,3,5-tri-O-methyl-β-L-arabinoside | Methyl Glycoside | 1.28 | cdnsciencepub.com |
Paper Chromatography and Thin-Layer Chromatography for Methyl Ether Resolution
Paper Chromatography (PC) and Thin-Layer Chromatography (TLC) are fundamental techniques for the separation and qualitative analysis of carbohydrate methyl ethers. nih.govresearchgate.net These methods are valued for their simplicity, low cost, and ability to process multiple samples in parallel. nih.govsigmaaldrich.com The separation is based on the differential partitioning of the compounds between a stationary phase (e.g., cellulose (B213188) for PC, silica (B1680970) gel for TLC) and a mobile phase (a solvent system). researchgate.net
The mobility of a compound is expressed as its Rf value, the ratio of the distance traveled by the compound to the distance traveled by the solvent front. chemistryhall.com This value is dependent on the specific stationary and mobile phases used. chemistryhall.com For methylated sugars, the Rf value is influenced by the number and position of the methyl groups, as methylation reduces the polarity of the molecule.
TLC is frequently used to monitor the progress of methylation reactions, allowing for rapid assessment of the conversion of starting materials to methylated products. scielo.brresearchgate.net Different solvent systems, such as butanol-ethanol-water or ethyl acetate-pyridine-water, can be employed to achieve optimal resolution of closely related methyl ethers. researchgate.net While specific Rf values for this compound are not always detailed in literature, related compounds have been characterized, demonstrating the utility of the technique.
The following table shows representative data for the paper chromatographic analysis of a related methylated sugar.
| Compound | Chromatographic Method | Rf Value | RG Value (relative to 2,3,4,6-tetra-O-methyl-D-glucose) | Reference |
| 5-O-methyl-L-arabinose | Paper Chromatography | 0.32 | 0.39 | cdnsciencepub.com |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purification and purity assessment of non-volatile compounds like this compound. researchgate.net It offers superior resolution, speed, and sensitivity compared to TLC and PC. HPLC systems can be coupled with various detectors, such as Refractive Index (RI) detectors, Evaporative Light Scattering Detectors (ELSD), or UV-Vis detectors (if the sugar is derivatized with a chromophore). clemson.edu
For purity assessment, an analytical HPLC run can reveal the presence of impurities, such as incompletely methylated products or isomers. The purity is typically determined by integrating the peak area of the target compound and expressing it as a percentage of the total peak area. A certificate of analysis for L-arabinose, for example, shows HPLC used to confirm a purity of 100% (ELSD). lgcstandards.com
Preparative HPLC can be used to isolate this compound from a crude reaction mixture, yielding a highly purified sample for subsequent structural analysis or use as a reference standard. Both normal-phase and reversed-phase chromatography can be employed. Normal-phase HPLC on silica or amine-bonded columns separates compounds based on polarity, while reversed-phase HPLC on C18 columns separates them based on hydrophobicity. clemson.edu The choice of column and mobile phase is critical for achieving effective separation.
Applications of 2,3,5 Tri O Methyl L Arabinose in Polysaccharide Structural Analysis
Elucidation of Terminal L-Arabinofuranose Residues in Complex Polysaccharide Architectures
Methylation analysis is a powerful technique used to determine the glycosidic linkage patterns in polysaccharides. The process involves the complete methylation of all free hydroxyl groups in the polysaccharide, followed by acid hydrolysis to break the glycosidic bonds, yielding a mixture of partially methylated monosaccharides. These methylated monomers are then typically reduced to their corresponding alditols and acetylated to form partially methylated alditol acetates (PMAAs), which are volatile and can be identified and quantified by gas chromatography-mass spectrometry (GC-MS).
The identification of 2,3,5-Tri-O-methyl-L-arabinose in the mixture of PMAAs is of particular significance. L-arabinose residues in polysaccharides typically exist in the furanose (a five-membered ring) form. When an L-arabinofuranose residue is located at a terminal, non-reducing end of a polysaccharide chain, its hydroxyl groups at positions C-2, C-3, and C-5 are free and available for methylation. The hydroxyl group at C-1 is involved in the glycosidic bond and is not methylated. Upon hydrolysis of the methylated polysaccharide, this terminal residue is released. The subsequent reduction and acetylation steps convert it into 1,4-di-O-acetyl-2,3,5-tri-O-methyl-L-arabinitol. The detection of this specific derivative by GC-MS serves as an unambiguous marker for a terminal L-arabinofuranose residue.
Characterization of Glycosidic Linkage Types and Branching Points via Methylation Analysis
The presence and relative abundance of this compound, alongside other methylated arabinose derivatives, allow for the detailed characterization of various polysaccharides from diverse biological sources.
Pectic polysaccharides are a major component of the primary cell walls of terrestrial plants. They are complex heteropolysaccharides, with arabinose-containing side chains being a common feature. Methylation analysis of pectic polysaccharides isolated from the cotyledons of white mustard revealed the presence of this compound, indicating the existence of terminal L-arabinose residues. tkk.finih.gov This finding, combined with the identification of other methylated arabinose and galactose derivatives, helped to characterize the structural units of these pectins. tkk.finih.gov
Table 1: Methylated Sugars Identified in Pectic Polysaccharides from White Mustard Cotyledons
| Methylated Sugar Derivative | Molar Proportions | Structural Inference |
| This compound | 2.86 | Terminal L-arabinofuranose |
| 2,3-di-O-methyl-l-arabinose | 2.50 | (1->5)-linked L-arabinofuranose |
| 2-O-methyl-l-arabinose | 2.24 | (1->3,5)-linked L-arabinofuranose (branch point) |
| 2,3,4,6-tetra-O-methyl-d-galactose | 0.32 | Terminal D-galactopyranose |
| 2,3-di-O-methyl-d-[6-(3)H]galactose | 1.00 | (1->4)-linked D-galactopyranose |
| 2-O-methyl-d-[6-(3)H]galactose | 1.14 | (1->3,4)-linked D-galactopyranose (branch point) |
| 3,4-di-O-methylrhamnose | 0.54 | (1->2)-linked L-rhamnopyranose |
| 3-O-methylrhamnose | 0.74 | (1->2,4)-linked L-rhamnopyranose (branch point) |
| 2,3,4-tri-O-methyl-d-xylose | 1.88 | Terminal D-xylopyranose |
Data sourced from a study on the methylation analysis of pectic polysaccharides from the cotyledons of white mustard. tkk.finih.gov
Arabinogalactans are highly branched polysaccharides found in a variety of plants. Their structures are often characterized by a galactose backbone with arabinose-containing side chains. The identification of this compound is fundamental to understanding the degree of branching and the nature of the terminal residues in these polymers.
Larch Arabinogalactan (B145846) : Methylation analysis of arabinogalactan from larch wood yielded this compound, confirming the presence of terminal L-arabinofuranose units. nih.gov
Maple Sap Arabinogalactan : An arabinogalactan isolated from maple sap, when subjected to methylation and subsequent hydrolysis, produced this compound, indicating terminal L-arabinose residues. nih.gov
Tobacco Cell Arabinogalactan : In the structural investigation of an arabinogalactan from suspension-cultured tobacco cells, this compound was identified, signifying the presence of terminal L-arabinofuranosyl residues. mdpi.com
Table 2: Identification of this compound in Various Plant Arabinogalactans
| Source of Arabinogalactan | Moles of this compound Identified (relative) | Reference |
| Larch (Larix) | 2 | nih.gov |
| Maple Sap (Acer) | 4 | nih.gov |
| Tobacco Cells (Nicotiana tabacum) | 23 (relative mol %) | mdpi.com |
Arabinoxylans are the major hemicellulose component in the cell walls of cereal grains and grasses. mdpi.comsigmaaldrich.comresearchgate.net They consist of a linear backbone of β-(1→4)-linked D-xylose residues to which L-arabinose units are attached as side chains. The ratio and distribution of these arabinose substituents are key determinants of the physicochemical properties of arabinoxylans.
Methylation analysis of arabinoxylans from wheat bran identified 2,3,5-trimethyl arabinose, confirming the presence of terminal arabinose residues. nih.gov Similarly, structural elucidation of arabinoxylans from finger millet and its malt (B15192052) also pointed to a backbone of 1,4-β-D-xylan with arabinose substitutions.
Table 3: Methylated Arabinose Derivatives from Wheat Bran Arabinoxylans
| Methyl Sugar | Relative Molar Ratio (AX-1) | Relative Molar Ratio (AX-2) | Inferred Linkage |
| 2,3,5-Trimethyl arabinose | 24.5 | 27.1 | Terminal L-arabinofuranose |
| 3,5-Dimethyl arabinose | 3.5 | 5.6 | (1->2)-linked L-arabinofuranose |
| 2,5-Dimethyl arabinose | 1.0 | 9.3 | (1->3)-linked L-arabinofuranose |
Data adapted from a study on two purified arabinoxylan fractions (AX-1 and AX-2) from wheat bran. nih.gov
Hemicelluloses are a diverse group of polysaccharides found in the cell walls of plants, associated with cellulose (B213188) and lignin. Their structural characterization is important for understanding plant biology and for their utilization in biorefineries. In the analysis of hemicelluloses from the wood of Engelmann spruce, this compound was identified, indicating the presence of terminal arabinose residues attached to the main polysaccharide backbone. mdpi.com A study on hemicellulose from steam-exploded banana rachis also confirmed an arabino-glucuronoxylan (AGX) structure, with signals corresponding to terminal α-arabinose residues observed in NMR analysis. researchgate.net
Table 4: Methylated Sugars from Arabino-4-O-methylglucuronoxylan of Engelmann Spruce
| Methylated Sugar | Molar Ratio | Structural Implication |
| This compound | 1 | Terminal L-arabinofuranose |
| 2,3,4-Tri-O-methyl-D-xylose | 1 | Terminal D-xylopyranose |
| 2,3-Di-O-methyl-D-xylose | 19 | (1->4)-linked D-xylopyranose |
| 2-O-Methyl-D-xylose | 1 | (1->3,4)-linked D-xylopyranose (branch point) |
| 3-O-Methyl-D-xylose | 1 | (1->2,4)-linked D-xylopyranose (branch point) |
| 2,3,4-Tri-O-methyl-4-O-methyl-D-glucuronic acid | 5 | Terminal 4-O-methyl-D-glucuronic acid |
Based on data from the structural analysis of hemicelluloses from Engelmann spruce. mdpi.com
Fungi and lichens produce a wide array of polysaccharides with diverse structures and biological activities. While glucans and mannans are common, some species also synthesize arabinose-containing polysaccharides. Structural analysis of a polysaccharide from the edible fungus Tricholoma sinoportentosum (TS-P) revealed it is composed of arabinose, mannose, glucose, and galactose. researchgate.net The main chain was found to contain (1→4)-Arap (arabinopyranose) residues. researchgate.net Although the specific identification of this compound was not detailed, the presence of terminal arabinose residues is a key feature of such structures, and its identification would be a standard part of the methylation analysis to confirm these terminal units. Fungi produce extracellular enzymes, such as α-L-arabinofuranosidases, to specifically release terminal L-arabinose from plant polysaccharides, highlighting the biological relevance of these terminal residues.
Table 5: Monosaccharide Composition and Linkage Types in a Polysaccharide from Tricholoma sinoportentosum
| Monosaccharide | Molar Ratio | Linkage Type |
| Arabinose | 1 | (1->4)-Arap |
| Mannose | 1 | (1->4,6)-D-Manp |
| Glucose | 3 | Not specified |
| Galactose | 2 | (1->6)-Galp |
Data from a structural study of a polysaccharide from the fungus Tricholoma sinoportentosum. researchgate.net
Contributions to Understanding Polysaccharide Biosynthesis Pathways and Enzymes Involved
The identification of specific partially methylated monosaccharides, such as this compound, through glycosyl linkage analysis is a powerful tool for dissecting the complex pathways of polysaccharide biosynthesis and characterizing the enzymes that build these intricate macromolecules. This analytical technique provides precise information about the positions of glycosidic linkages within a polysaccharide, which in turn offers insights into the specific reactions catalyzed by glycosyltransferases. By analyzing the products of methylation analysis, researchers can infer the function of specific enzymes, elucidate the sequence of glycosidic bond formation, and understand how genetic modifications impact polysaccharide structure.
The presence of this compound in the mixture of methylated alditol acetates derived from a polysaccharide is definitive evidence for the existence of terminal, non-reducing L-arabinofuranosyl residues. This information is critical for understanding the final steps of arabinan (B1173331) chain synthesis or the addition of terminal arabinose branches. Changes in the abundance of this specific methylated sugar derivative in comparative studies, such as between wild-type organisms and their genetically modified counterparts, can directly implicate specific enzymes in the addition of these terminal residues.
Detailed research findings from studies on mycobacterial arabinogalactan, a crucial component of the mycobacterial cell wall, illustrate the utility of this approach. In these studies, glycosyl linkage analysis has been instrumental in defining the roles of various arabinofuranosyltransferases (Afts).
For example, in vitro assays using synthetic glycolipid acceptors and mycobacterial cell-free extracts have been pivotal in characterizing the activity of arabinosyltransferases. In one such study, the enzymatic product was subjected to permethylation followed by hydrolysis, reduction, and acetylation. The subsequent analysis by gas chromatography-mass spectrometry (GC-MS) revealed the formation of 1,4-di-O-acetyl-2,3,5-tri-O-methyl-arabinitol, the derivative of this compound. nih.gov This finding, along with the detection of 1,4,5-tri-O-acetyl-2,3-di-O-methyl-arabinitol (indicating a 5-linked arabinofuranose), demonstrated that the arabinosyltransferase being studied was responsible for adding arabinofuranosyl residues in a linear α-(1→5) linkage. nih.gov The detection of the terminal arabinose derivative was key to confirming the polymerase activity of the enzyme.
Furthermore, studies on knockout mutants of genes suspected to encode for glycosyltransferases provide compelling evidence for enzyme function. For instance, the analysis of a deletion mutant for the aftC gene in Mycobacterium smegmatis (M. smegmatisΔaftC) showed a significant reduction in terminal arabinofuranosyl (t-Araf) residues when compared to the wild-type strain. nih.gov This reduction would be quantified by a decrease in the peak corresponding to the derivative of this compound in the GC-MS chromatogram. This evidence, combined with the complete absence of 3,5-linked arabinofuranosyl branching residues, led to the identification of AftC as a branching α(1→3) arabinofuranosyltransferase. nih.gov The complementation of the mutant with the functional gene restored the wild-type glycosyl linkage profile, confirming the enzyme's role. nih.gov
These examples highlight how the precise structural information gleaned from the identification of this compound contributes to a detailed understanding of polysaccharide biosynthesis. It allows researchers to assign specific functions to enzymes and to piece together the sequential steps in the assembly of complex carbohydrates.
The table below summarizes the key findings from methylation analysis in the context of understanding polysaccharide biosynthesis.
| Enzyme/Gene Under Investigation | Organism/System | Experimental Approach | Key Methylation Analysis Finding Related to Terminal Arabinose | Conclusion on Enzyme Function/Biosynthetic Pathway |
| Arabinosyltransferase (AftA) | Mycobacterium tuberculosis | In vitro enzyme assay with synthetic acceptor | Detection of 1,4-di-O-acetyl-2,3,5-tri-O-methyl-arabinitol (t-Araf). nih.gov | AftA is an α-(1→5)-arabinosyltransferase responsible for the addition of the initial arabinofuranosyl unit to the galactan backbone. nih.gov |
| Arabinofuranosyltransferase C (AftC) | Mycobacterium smegmatis | Comparison of wild-type and ΔaftC mutant | Significant reduction in terminal arabinofuranosyl (t-Araf) residues in the ΔaftC mutant. nih.gov | AftC is an α(1→3) arabinofuranosyltransferase that creates branching points in the arabinan domain. nih.gov |
The Specified Role of this compound in Synthetic Chemistry Appears Limited
A comprehensive review of scientific literature indicates that the chemical compound this compound does not serve as a synthetic intermediate in the advanced organic synthesis of oligosaccharides, nucleoside and nucleotide analogs, or biologically active glycoconjugates. Instead, its primary role in carbohydrate chemistry is in the structural analysis of polysaccharides.
While fully protected monosaccharides are crucial building blocks in organic synthesis, the use of methyl ethers as protecting groups for arabinose in the construction of complex molecules is not a common strategy. Synthetic chemists typically favor protecting groups such as benzoyl or benzyl (B1604629) ethers, which are more readily removed under controlled conditions to allow for subsequent reactions. Methyl ethers are generally too stable for this purpose, making them unsuitable for multi-step synthetic pathways that require selective deprotection.
The principal application of this compound is in a technique known as methylation analysis. This method is used to determine the linkage patterns of monosaccharide units within a complex carbohydrate. In this process, all free hydroxyl groups of a polysaccharide are fully methylated. The polysaccharide is then hydrolyzed, breaking it down into its constituent monosaccharides, which retain their methyl ether groups. The identification of this compound among the hydrolysis products signifies that the original L-arabinose residue was a terminal, non-reducing unit in the polysaccharide chain. nih.gov
Due to the absence of published research detailing the use of this compound as a synthetic intermediate in the specified contexts, it is not possible to generate a scientifically accurate article that adheres to the requested outline. The available evidence points to its function as an analytical tool rather than a synthetic building block. For the synthesis of the complex molecules mentioned in the outline, researchers consistently turn to other protected derivatives of L-arabinose, such as 2,3,5-tri-O-benzoyl-L-arabinose.
Role of 2,3,5 Tri O Methyl L Arabinose As a Synthetic Intermediate in Advanced Organic Synthesis
Enabling Synthesis of Biologically Active Glycoconjugates and Related Molecules
Precursors for Radiolabeled Probes in Glycosylation Studies
The study of glycosylation, the enzymatic process that attaches glycans to proteins, lipids, and other organic molecules, is crucial for understanding numerous biological processes. Radiolabeled probes derived from monosaccharides are invaluable tools in these studies, allowing for the sensitive detection and quantification of glycosylation events. While direct research on the use of 2,3,5-Tri-O-methyl-L-arabinose for creating such probes is not extensively documented in publicly available literature, the principles of carbohydrate chemistry suggest its potential as a precursor.
The synthesis of a radiolabeled probe would typically involve the introduction of a radionuclide, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), into the this compound structure. The methyl groups at the C2, C3, and C5 positions serve as protecting groups, preventing unwanted reactions at these sites and directing chemical modifications to the anomeric carbon (C1) or the hydroxyl group at C4 (if unprotected).
A hypothetical synthetic pathway for a radiolabeled probe might involve:
Activation of the anomeric center: The anomeric hydroxyl group of this compound could be converted into a good leaving group, such as a trichloroacetimidate (B1259523) or a phosphate.
Introduction of a radiolabeled tag: The activated sugar could then be coupled to a molecule containing a linker and a radiolabel. Alternatively, one of the methyl groups could be replaced with a radiolabeled methyl group (e.g., ¹⁴CH₃I) during the synthesis of the starting material.
The resulting radiolabeled probe, armed with its protective methyl ethers, could then be used in glycosylation assays to study the activity of specific glycosyltransferases. The methyl groups would ensure that the probe is a specific substrate and not further modified by other enzymes.
Reactivity and Transformation Studies for Expanded Synthetic Utility
The reactivity of this compound is primarily centered around the functional groups that are not protected by methyl ethers, namely the anomeric hydroxyl group. The methyl ethers are generally stable under a variety of reaction conditions, making this compound a robust intermediate for multi-step syntheses.
Transformation studies on this compound would aim to explore a range of chemical reactions to generate a diverse set of derivatives for various synthetic applications. Key areas of investigation would include:
Glycosylation Reactions: The anomeric hydroxyl group can be activated and used to form glycosidic bonds with various alcohols, creating a range of α- and β-L-arabinofuranosides. The stereochemical outcome of these reactions would be of significant interest, influenced by the solvent, temperature, and the nature of the activating agent and the glycosyl acceptor.
Oxidation and Reduction Reactions: Oxidation of the anomeric hydroxyl group could yield the corresponding lactone, 2,3,5-tri-O-methyl-L-arabinono-1,4-lactone. Conversely, reduction of the aldehyde form (in equilibrium with the cyclic hemiacetal) would produce the corresponding alditol, 2,3,5-tri-O-methyl-L-arabinitol.
Nucleophilic Substitution: Conversion of the anomeric hydroxyl group to a leaving group would allow for nucleophilic substitution reactions, introducing a variety of functional groups at the C1 position, such as halides, azides, or thiols. These derivatives can serve as versatile precursors for further synthetic elaborations.
The data from such reactivity studies would be invaluable for expanding the synthetic toolbox available to organic chemists. A summary of potential transformations and their corresponding products is presented in the table below.
| Reaction Type | Reagents and Conditions | Product | Potential Application |
| Glycosylation | Alcohol, Acid catalyst | Methyl 2,3,5-tri-O-methyl-L-arabinofuranoside | Intermediate for oligosaccharide synthesis |
| Oxidation | Mild oxidizing agent (e.g., Br₂/H₂O) | 2,3,5-tri-O-methyl-L-arabinono-1,4-lactone | Chiral building block |
| Reduction | Reducing agent (e.g., NaBH₄) | 2,3,5-tri-O-methyl-L-arabinitol | Polyol derivative for polymer synthesis |
| Halogenation | Thionyl chloride (SOCl₂) | 1-chloro-2,3,5-tri-O-methyl-L-arabinofuranose | Reactive intermediate for nucleophilic substitution |
| Azidation | Diphenylphosphoryl azide (B81097) (DPPA) | 1-azido-2,3,5-tri-O-methyl-L-arabinofuranose | Precursor for amino sugars and click chemistry |
Biochemical and Enzymatic Investigations Utilizing Methylated L Arabinose Derivatives
Substrate Specificity Profiling of Glycosidases and Glycosyltransferases
Methylation serves as a powerful strategy to map the active site requirements of enzymes that process arabinose-containing substrates. By systematically blocking specific hydroxyl groups, researchers can determine which positions are critical for substrate binding and enzymatic turnover.
Alpha-L-arabinofuranosidases (Abfs) are exo-acting enzymes that hydrolyze terminal, non-reducing α-L-arabinofuranosyl residues from various polysaccharides, including arabinoxylans and arabinans. researchgate.net Investigating their substrate specificity is crucial for understanding hemicellulose degradation and harnessing these enzymes for biotechnological applications, such as biofuel production. nih.govunicamp.br
The use of methylated arabinofuranosides has been pivotal in defining the positional requirements of these enzymes. For instance, studies on the α-L-arabinofuranosidase from Trichoderma reesei demonstrated its ability to hydrolyze methyl 2-O-, methyl 3-O-, and methyl 5-O-α-L-arabinofuranosyl-α-L-arabinofuranosides. nih.gov This indicates that a free hydroxyl group is not strictly required at any single position for hydrolysis to occur, although the rate of hydrolysis is influenced by the linkage position, with the order being (1→5)- > (1→2)- ≥ (1→3)-linkages. nih.gov
Conversely, the complete methylation of all free hydroxyl groups, as in 2,3,5-Tri-O-methyl-L-arabinose, would be expected to render the molecule resistant to hydrolysis by these enzymes. This resistance makes it a valuable negative control in activity assays and helps to confirm the necessity of at least one free hydroxyl group for productive enzyme-substrate interaction. The inability of the enzyme to act on a fully methylated substrate underscores the importance of hydrogen bonding interactions between the enzyme's active site residues and the substrate's hydroxyl groups for proper orientation and catalysis.
Research on various α-L-arabinofuranosidases reveals diverse specificities. For example, an enzyme from Rhizomucor pusillus preferentially hydrolyzes the terminal α-(1→5)-linked residues of the arabinan (B1173331) backbone over α-(1→3)-linked side chains. nih.gov Another from Acetivibrio mesophilus, AmAraf51, can remove arabinose moieties at O-2, O-3, and terminal O-5 positions. mdpi.com This diversity highlights the need for precise tools like methylated derivatives to characterize individual enzymes within this broad class.
| Substrate | Linkage Type | Relative Rate of Hydrolysis |
|---|---|---|
| Methyl 5-O-α-L-arabinofuranosyl-α-L-arabinofuranoside | 1→5 | +++ |
| Methyl 2-O-α-L-arabinofuranosyl-α-L-arabinofuranoside | 1→2 | ++ |
| Methyl 3-O-α-L-arabinofuranosyl-α-L-arabinofuranoside | 1→3 | ++ |
| This compound | N/A (Monomer) | No Hydrolysis (Expected) |
Mechanistic Probes for Carbohydrate-Modifying Enzyme Activity
Methylated sugar derivatives are essential tools for dissecting the catalytic mechanisms of carbohydrate-modifying enzymes. By replacing a hydroxyl group with a methoxy (B1213986) group, specific hydrogen bonds between the substrate and enzyme are eliminated, allowing for an assessment of their role in catalysis.
In the context of α-L-arabinofuranosidases, the hydroxyl groups at C2 and C3 of the arabinofuranosyl residue are often critical for the catalytic process. These groups can interact with catalytic residues in the enzyme's active site, such as glutamic acid, which acts as a general base. nih.gov For example, in the Abf62C active site, the hydroxyl groups at C2 and C3 are positioned within 3 Å of the catalytic residue Glu230, an orientation necessary for catalysis. nih.gov
Using a substrate like this compound, where these key hydroxyls are blocked, can help to confirm their mechanistic importance. The inability of an enzyme to process such a molecule provides strong evidence that these hydroxyls are not just important for binding but are directly involved in the chemical steps of hydrolysis, potentially by acting as proton donors or acceptors or by being correctly positioned by the catalytic amino acids.
Furthermore, some glycoside hydrolases operate through unconventional mechanisms. For instance, certain retaining β-L-arabinofuranosidases from GH families 127 and 146 utilize a zinc-coordinated cysteine as the catalytic nucleophile, passing through a thioglycosyl enzyme intermediate. universiteitleiden.nl Probing such mechanisms with modified substrates is crucial. While this compound itself may not be a reactive probe, its use in binding studies or as a scaffold for designing mechanism-based inhibitors can provide valuable insights into these complex catalytic systems. The stability conferred by methylation allows for its use in structural studies (e.g., X-ray crystallography) to observe substrate binding without the complication of turnover.
Development of Enzyme-Based Synthetic Strategies
Beyond their role in degradation, carbohydrate-active enzymes, particularly glycosyltransferases, are powerful catalysts for the synthesis of complex oligosaccharides. oup.com These enzymes mediate the transfer of a sugar moiety from an activated donor substrate to an acceptor molecule. nih.gov The substrate scope of these enzymes can be explored and potentially engineered using modified sugars like this compound.
In a synthetic context, a methylated sugar can be used as an acceptor molecule. If a glycosyltransferase can successfully transfer a sugar unit to one of the methoxy groups of this compound, it would imply a degree of flexibility in the enzyme's active site, suggesting it does not strictly require a hydroxyl group for acceptor binding and reaction. However, it is more likely that such a methylated derivative would act as an inhibitor or not be recognized at all, as the hydroxyl group is typically essential for nucleophilic attack on the donor substrate.
Alternatively, this compound could be part of a donor substrate, for example, UDP-2,3,5-Tri-O-methyl-L-arabinose. Using such a modified donor in reactions catalyzed by arabinosyltransferases would test the enzyme's tolerance for modifications on the sugar moiety being transferred. Successful transfer would open avenues for synthesizing novel oligosaccharides with tailored properties, such as increased stability or altered biological activity. The development of enzymatic pathways for the synthesis of valuable compounds like L-ribulose from L-arabinose highlights the importance of biocatalysis in sugar chemistry. researchgate.net While not directly involving methylated derivatives, these systems demonstrate the potential for enzymatic modification of arabinose and related sugars.
| Role | Enzyme Type | Potential Outcome | Rationale |
|---|---|---|---|
| Acceptor Molecule | Glycosyltransferase | Likely Inhibition / No Reaction | Hydroxyl group is typically required as the nucleophile for glycosidic bond formation. |
| Component of Donor Substrate | Glycosyltransferase | Synthesis of Novel Methylated Oligosaccharides | Tests the enzyme's tolerance for modified sugar donors, enabling creation of new structures. |
| Inhibitor / Control | Glycosidase / Glycosyltransferase | No Reaction | Used to establish baseline and confirm the necessity of hydroxyl groups for binding/catalysis. |
Future Research Directions and Emerging Paradigms in 2,3,5 Tri O Methyl L Arabinose Research
Advancements in Stereoselective Synthesis of Methylated Arabinose Derivatives
The synthesis of a specifically methylated carbohydrate like 2,3,5-Tri-O-methyl-L-arabinose is a multi-step process that demands precise control over stereochemistry and regioselectivity. Recent progress in synthetic organic chemistry has provided a sophisticated toolkit to address these challenges. The efficient chemical glycosylation with high stereoselectivity is crucial and depends on the careful selection of glycosyl donors, acceptors, catalysts, and reaction conditions. frontiersin.orgnih.gov
The synthesis would typically begin with the stereoselective introduction of the anomeric methyl group to the L-arabinose core, a process known as glycosylation. Methods like the Fischer glycosylation can be used, followed by strategic protection of the hydroxyl groups to allow for methylation at the desired C2, C3, and C5 positions. acs.orgwikipedia.org The control of the anomeric stereocenter (α or β) is a critical challenge in carbohydrate synthesis. nih.gov Various strategies have been developed to achieve high stereoselectivity, as summarized in the table below.
| Glycosylation Strategy | Description | Typical Stereochemical Outcome | Key Factors |
|---|---|---|---|
| Neighboring Group Participation | A participating protecting group (e.g., acetyl, benzoyl) at the C2 position attacks the anomeric center to form a stable intermediate, which then undergoes SN2 attack by the acceptor. | 1,2-trans | Protecting group at C2, solvent, promoter. |
| Solvent Effects | In non-participating solvents (e.g., diethyl ether), an SN1-like reaction can favor the formation of the thermodynamically more stable anomer. Nitrile solvents can form a β-nitrilium ion intermediate, leading to the α-glycoside. | Varies (α or β) | Solvent polarity and coordinating ability. |
| Catalyst-Controlled Glycosylation | Chiral catalysts or specific promoters are used to direct the approach of the glycosyl acceptor to one face of the oxocarbenium ion intermediate. | α or β selective | Structure of the catalyst, donor, and acceptor. nih.gov |
| Chemoenzymatic Synthesis | Utilizes enzymes like glycosyltransferases or pyrophosphorylases that exhibit high stereo- and regioselectivity. frontiersin.org | Highly specific (α or β) | Enzyme specificity, substrate availability. |
Following the establishment of the anomeric linkage, the hydroxyl groups at positions 2, 3, and 5 must be selectively methylated. This is typically achieved using a protecting group strategy where hydroxyls that are not to be methylated are temporarily blocked. The free hydroxyls are then treated with a methylating agent, such as methyl iodide in the presence of a base like silver oxide. britannica.com Subsequent removal of the protecting groups yields the final this compound.
Integration into Automated Carbohydrate Synthesis Platforms
The laborious nature of traditional oligosaccharide synthesis has spurred the development of automated platforms. Automated Glycan Assembly (AGA) has emerged as a transformative technology, enabling the rapid and reliable synthesis of complex oligosaccharides on a solid support. rsc.orghuji.ac.ilnih.gov This technology, analogous to automated peptide and oligonucleotide synthesis, relies on iterative cycles of three main steps:
Coupling: A monosaccharide building block (glycosyl donor) is added to the growing glycan chain attached to a solid resin.
Capping: Any unreacted hydroxyl groups on the resin-bound glycan are chemically blocked (capped) to prevent the formation of deletion sequences.
Deprotection: A temporary protecting group is removed from the newly added monosaccharide, revealing a new hydroxyl group for the next coupling cycle. nih.govacs.org
The integration of methylated monosaccharides like this compound into AGA is a key area of current research. fu-berlin.de This involves preparing a derivative of the methylated sugar that is compatible with the automated synthesizer's chemistry. This "building block" must have a leaving group at the anomeric position (e.g., a thiophenyl group) to act as a glycosyl donor and a temporary protecting group (e.g., Fmoc) at the position intended for chain elongation. nih.gov
Once synthesized, this building block can be loaded onto the synthesizer and incorporated at any desired position within a complex oligosaccharide. This capability allows researchers to systematically study the effect of specific methylation patterns on the structure and function of polysaccharides. nih.govfu-berlin.de The rapid access to such precisely defined glycans is crucial for advancing our understanding of their biological roles. acs.orgacs.org
Exploration of Novel Biochemical and Glycobiological Roles
While the precise biological functions of this compound are still under investigation, its structure suggests several potential roles based on the known functions of its parent molecule, L-arabinose, and the general effects of O-methylation. L-arabinose is a common component of plant cell wall biopolymers, including hemicellulose and pectin. wikipedia.org In bacteria like E. coli, the L-arabinose operon controls the catabolism of this sugar. nih.govwikipedia.org
O-methylation is a significant modification in glycobiology that alters the properties of a carbohydrate. nih.gov Key effects of methylation include:
Increased Hydrophobicity: The replacement of a polar hydroxyl (-OH) group with a nonpolar methyl ether (-OCH₃) group makes the sugar more hydrophobic. This can influence how the carbohydrate folds and interacts with other molecules, such as proteins or lipids. acs.org
Molecular Recognition: Methylated sugars are often involved in specific biological recognition events. In many organisms, including bacteria, fungi, and plants, methylation patterns on cell-surface glycans can serve as molecular identifiers. nih.gov Methylated sugars are known to be important constituents of bacterial lipopolysaccharides. nih.gov In some cases, terminally methylated sugars may act as signals to stop the elongation of a glycan chain. nih.gov
Future research will likely focus on using synthetic this compound and oligosaccharides containing it as molecular probes to identify binding partners (e.g., lectins, enzymes) and to elucidate its role in processes like cell-cell communication, host-pathogen interactions, and the modulation of biopolymer physical properties.
Computational-Guided Design of New Derivatives with Tunable Properties
Computational chemistry and molecular modeling have become indispensable tools for studying and designing complex biomolecules, including carbohydrates. researchgate.net Molecular dynamics (MD) simulations, in particular, provide atomistic insights into the structure, dynamics, and interactions of glycans that are often difficult to obtain through experimental methods alone. nih.govnih.gov
For a molecule like this compound, computational approaches can be used to:
Predict Conformational Preferences: MD simulations can reveal the most stable three-dimensional structures of the molecule in solution and predict the flexibility of its glycosidic linkages when incorporated into a larger oligosaccharide. researchgate.net
Simulate Interactions: Researchers can model how the methylated arabinose derivative interacts with biological targets, such as the active site of an enzyme or the binding pocket of a carbohydrate-binding protein (lectin). This can help rationalize experimental findings and guide the design of molecules with enhanced binding affinity.
Understand Physicochemical Properties: Simulations can help explain how methylation alters properties like solubility and hydrophobicity by analyzing the interactions between the sugar and surrounding water molecules. acs.org
This predictive power enables the in silico design of new derivatives with tunable properties. nih.govnih.gov By computationally modifying the structure—for example, by changing the methylation pattern, replacing methyl groups with other functional groups, or altering the stereochemistry—researchers can screen a vast number of potential derivatives for desired characteristics before committing to their complex chemical synthesis. This computational-guided approach accelerates the discovery of novel carbohydrate-based molecules for applications in materials science and therapeutics. researchgate.net
| Computational Tool/Method | Application in Carbohydrate Design | Predicted Properties |
|---|---|---|
| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms over time to explore conformational space and interactions. | 3D structure, flexibility, hydrogen bonding patterns, binding free energy, solvation properties. nih.gov |
| Quantum Mechanics (QM) | Provides highly accurate calculations of electronic structure and reaction energies. | Reaction mechanisms, electrostatic potential, partial charges for force fields. |
| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other. | Binding modes, scoring of binding affinity. nih.gov |
| Carbohydrate Force Fields (e.g., GLYCAM, CHARMM, GROMOS) | Sets of parameters used in MD simulations to describe the potential energy of the atoms in a carbohydrate. | Accurate representation of molecular geometry, energetics, and dynamics. nih.gov |
Q & A
Q. What synthetic methodologies are optimized for producing 2,3,5-Tri-O-methyl-L-arabinose derivatives with high purity?
The synthesis typically involves methylating L-arabinose precursors under controlled conditions. For example, oxalyl chloride and amines are used in a stepwise protocol to activate intermediates, followed by purification via column chromatography (e.g., CHCl₃–MeOH–H₂O solvent systems). Yields of 67%–85% are achievable when using NaOMe in MeOH for deprotection and Dowex H⁺ resin for neutralization . Key quality control steps include monitoring optical rotation ([α]D values) and verifying purity via HRMS and NMR spectroscopy .
Q. Which spectroscopic techniques are critical for confirming the methylation pattern of this compound?
Combined ¹H-NMR and ¹³C-NMR are essential for resolving methyl group positions. For instance, pyridine-d₅ solvent enhances signal resolution, with distinct peaks for H-1'' (δ 6.12 ppm) and C-3 (δ 88.7 ppm) confirming arabinopyranoside linkages . Methylation analysis via GC-MS after hydrolysis of polysaccharides can also identify derivatives like this compound, as demonstrated in arabinogalactan structural studies .
Advanced Research Questions
Q. How does this compound aid in resolving structural ambiguities in plant polysaccharides like arabinogalactans?
Methylation analysis of hydrolyzed polysaccharides generates specific methylated sugars (e.g., this compound), which indicate terminal arabinofuranose residues. Discrepancies in methylation data (e.g., unexpected di-O-methyl derivatives) can arise from incomplete methylation or branching complexity. Complementary techniques like Smith degradation or enzymatic hydrolysis are recommended to validate linkage patterns .
Q. What experimental strategies mitigate contradictions in methylation analysis when studying heteropolysaccharides?
Contradictions often stem from overlapping methylation products or incomplete derivatization. A tiered approach is recommended:
Q. How can this compound be applied to study enzyme specificity in carbohydrate-active enzymes (CAZymes)?
The compound serves as a substrate or inhibitor in assays for arabinanases or arabinofuranosidases. For example, its methylated structure can block enzymatic cleavage sites, enabling mechanistic studies of glycosidic bond hydrolysis. Activity assays paired with X-ray crystallography of enzyme-substrate complexes can reveal binding specificity .
Methodological Considerations
Q. What are the challenges in quantifying trace amounts of this compound in complex biological matrices?
Sensitivity limitations in GC-MS and interference from co-eluting sugars require derivatization (e.g., trimethylsilylation) to enhance volatility and detection. Internal standards like deuterated methylated sugars improve quantification accuracy. Recent advancements in UPLC-MS/MS offer higher specificity for low-abundance analytes .
Q. How can researchers validate the stereochemical integrity of synthetic this compound?
Polarimetry ([α]D measurements) and chiral chromatography (e.g., HPLC with cyclodextrin columns) are critical. For example, synthetic TS1 derivatives show [α]D +11.5° in methanol, consistent with L-configuration. Circular dichroism (CD) spectroscopy further confirms stereochemistry by correlating Cotton effects with known standards .
Data Interpretation and Reporting
Q. What statistical frameworks are recommended for analyzing methylation data in polysaccharide structural studies?
Multivariate analysis (e.g., PCA) can cluster methylation profiles, while Bayesian modeling accounts for technical variability. Reporting should include molar ratios of methylated derivatives (e.g., this compound: 2 moles; 2,3,4-tri-O-methyl-D-galactose: 11 moles) and error margins from triplicate runs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
